molecular formula C14H17FN2O2 B8013437 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B8013437
M. Wt: 264.29 g/mol
InChI Key: YAFOLBDERBDLFR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[5.5]undecane core substituted with a para-fluorophenyl group at the 4-position.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-11-2-4-12(5-3-11)17-10-14(19-8-13(17)18)6-1-7-16-9-14/h2-5,16H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOLBDERBDLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(C(=O)CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a fluorophenyl-substituted amine with a suitable carbonyl compound can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds .

Scientific Research Applications

4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain proteins, while the spirocyclic structure may facilitate the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference ID
4-(4-Fluorophenyl)-1-oxa-4,8-diazaspiro[5.5]undecan-3-one 4-(4-Fluorophenyl) C₁₅H₁₈FN₂O₂ Not explicitly reported (structural focus)
4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (BD571262) 4-(3-Fluorobenzyl) C₁₅H₁₉FN₂O₂ Building block for drug discovery
4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (BD571267) 4-(2-Fluorobenzyl) C₁₅H₁₉FN₂O₂ Building block for drug discovery
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-Benzyl C₁₅H₂₀N₂O₂ Intermediate in synthetic chemistry
9-(2-Fluorobenzoyl)-N-[4-(trifluoromethoxy)phenyl]-...undecane-4-carboxamide 9-(2-Fluorobenzoyl), 4-carboxamide C₂₄H₂₂F₄N₃O₄ Soluble epoxide hydrolase inhibitor; renal protection in rats
4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one 4-(Cyclopropylmethyl) C₁₂H₂₁N₂O₂ Commercial availability (high purity)

Key Research Findings

Substituent-Driven Activity: Fluorine’s position (para vs. ortho/meta) significantly impacts biological activity. For instance, ortho-fluorinated compounds (e.g., ) show pronounced renal benefits, while meta-fluorinated analogs (e.g., BD571262) are primarily synthetic intermediates .

Role of Rigid Spirocyclic Cores : The diazaspiro framework enhances conformational stability, as seen in sEH inhibitors () and METTL3-targeting compounds (). This scaffold’s adaptability supports diverse therapeutic applications .

Comparative Synthetic Utility : Fluorobenzyl derivatives () are more readily available than para-fluorophenyl analogs, reflecting synthetic challenges in achieving regioselective fluorination .

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